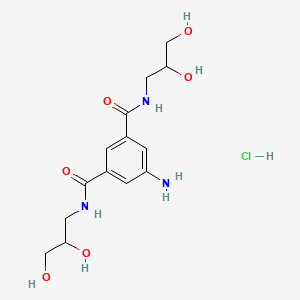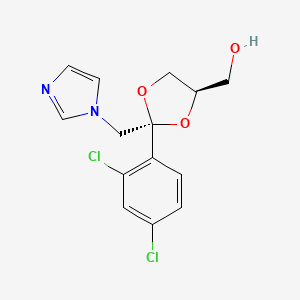![molecular formula C₂₂H₄₁FN₂O₅Si₂ B1145283 (2'R)-2'-Deoxy-3',5'-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-uridine CAS No. 1393526-40-3](/img/no-structure.png)
(2'R)-2'-Deoxy-3',5'-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-uridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains a uridine moiety, which is a glycosylated pyrimidine-analog containing uracil attached to a ribose ring (or more specifically a ribofuranose) via a β-N1-glycosidic bond . It is one of the five standard nucleosides which make up nucleic acids, the others being adenosine, thymidine, cytidine and guanosine. The only difference in ribose and deoxyribose is the presence of a hydroxyl group in ribose at the 2’ position .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the protection of the uridine moiety, followed by the introduction of the fluoro and methyl groups at the 2’ position. The tert-butyldimethylsilyl (TBDMS) protecting groups could be introduced using TBDMS chloride in the presence of a base .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the uridine moiety and the various substituents at the 2’ position. The presence of the fluorine would add an element of polarity to the molecule .Chemical Reactions Analysis
This compound, due to the presence of the reactive fluorine atom, might undergo various substitution reactions. Also, the presence of the ester group opens up possibilities for reactions such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the positions of the substituents. Factors such as polarity, size, and the presence of the fluorine atom would all play a role .Safety And Hazards
Future Directions
properties
CAS RN |
1393526-40-3 |
|---|---|
Product Name |
(2'R)-2'-Deoxy-3',5'-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-uridine |
Molecular Formula |
C₂₂H₄₁FN₂O₅Si₂ |
Molecular Weight |
488.74 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(4-hydroxyphenyl)sulfonylphenyl]acetamide](/img/structure/B1145217.png)
